molecular formula C8H7BrN2O2 B12843369 6-bromo-1,7-dimethyloxazolo[5,4-b]pyridin-2(1H)-one

6-bromo-1,7-dimethyloxazolo[5,4-b]pyridin-2(1H)-one

Cat. No.: B12843369
M. Wt: 243.06 g/mol
InChI Key: ZSNJSIQYLKDLFA-UHFFFAOYSA-N
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Description

6-bromo-1,7-dimethyloxazolo[5,4-b]pyridin-2(1H)-one is a heterocyclic compound that features a bromine atom, two methyl groups, and an oxazolo-pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1,7-dimethyloxazolo[5,4-b]pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-bromo-4,6-dimethylpyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1,7-dimethyloxazolo[5,4-b]pyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and nucleophiles like amines or thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxazolo-pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-bromo-1,7-dimethyloxazolo[5,4-b]pyridin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-1,7-dimethyloxazolo[5,4-b]pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and neuroprotection. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-1,7-dimethyloxazolo[5,4-b]pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of both bromine and methyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable scaffold for the development of new compounds with tailored properties.

Properties

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.06 g/mol

IUPAC Name

6-bromo-1,7-dimethyl-[1,3]oxazolo[5,4-b]pyridin-2-one

InChI

InChI=1S/C8H7BrN2O2/c1-4-5(9)3-10-7-6(4)11(2)8(12)13-7/h3H,1-2H3

InChI Key

ZSNJSIQYLKDLFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1Br)OC(=O)N2C

Origin of Product

United States

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